2-(Benzyloxy)-6-bromophenol
Description
However, the evidence includes detailed information on two structurally related compounds: 2-(Benzyloxy)-6-bromonaphthalene (CAS 2234-45-9) and 2-(benzyloxy)-6-bromobenzaldehyde (CAS 206002-17-7). Both share a benzyloxy-bromo substitution pattern but differ in their aromatic backbones (naphthalene vs. benzaldehyde). This article will focus on comparing these two compounds, emphasizing their structural, physical, and functional distinctions.
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-bromo-6-phenylmethoxyphenol |
InChI |
InChI=1S/C13H11BrO2/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
InChI Key |
NDVMBKDECDLZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Structural and Physical Properties
Table 1: Key Properties of 2-(Benzyloxy)-6-bromonaphthalene and 2-(benzyloxy)-6-bromobenzaldehyde
Structural Differences
Backbone Aromatic System :
- 2-(Benzyloxy)-6-bromonaphthalene : Features a naphthalene ring system (two fused benzene rings), which increases molecular rigidity and π-conjugation compared to single-ring systems .
- 2-(benzyloxy)-6-bromobenzaldehyde : Based on a benzaldehyde structure (a benzene ring with an aldehyde group), introducing a reactive carbonyl site for further functionalization .
Functional Groups :
- The naphthalene derivative contains a bromine atom and a benzyloxy ether group.
- The benzaldehyde derivative includes an additional aldehyde (-CHO) group, enabling nucleophilic addition reactions (e.g., condensation or reduction) .
Functional and Reactivity Comparisons
Thermal Stability
- 2-(Benzyloxy)-6-bromonaphthalene : Higher predicted boiling point (434.6°C) and melting point (112–113°C) suggest greater thermal stability, likely due to extended π-conjugation in the naphthalene system .
Reactivity
- Naphthalene Derivative : The bromine atom at position 6 is susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling), while the benzyloxy group acts as a protecting group for hydroxyl functionalities .
- Benzaldehyde Derivative : The aldehyde group is highly reactive, participating in reactions like Grignard additions or reductive amination, making it valuable in drug synthesis .
2-(Benzyloxy)-6-bromonaphthalene
- Role in Synthesis : Used as a precursor in cross-coupling reactions to generate biaryl structures, which are common in ligands for catalysis or fluorescent materials .
- Material Science : Its rigid naphthalene backbone may contribute to liquid crystalline properties or organic semiconductors.
2-(benzyloxy)-6-bromobenzaldehyde
- Pharmaceutical Intermediate : The aldehyde group is pivotal in synthesizing active pharmaceutical ingredients (APIs). For example, it could serve as a precursor for antimalarial or antiviral agents via condensation with hydrazines or amines .
- Challenges : Sensitivity to oxidation requires careful handling, often under inert atmospheres or low-temperature storage.
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